molecular formula C12H13F3N4O2S B6708086 (2S)-1-[1-[4-(trifluoromethoxy)phenyl]tetrazol-5-yl]sulfanylbutan-2-ol

(2S)-1-[1-[4-(trifluoromethoxy)phenyl]tetrazol-5-yl]sulfanylbutan-2-ol

Cat. No.: B6708086
M. Wt: 334.32 g/mol
InChI Key: RBDKCELQNOZOHU-VIFPVBQESA-N
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Description

(2S)-1-[1-[4-(trifluoromethoxy)phenyl]tetrazol-5-yl]sulfanylbutan-2-ol is a complex organic compound characterized by the presence of a trifluoromethoxyphenyl group, a tetrazole ring, and a sulfanylbutanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-[1-[4-(trifluoromethoxy)phenyl]tetrazol-5-yl]sulfanylbutan-2-ol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Introduction of the Trifluoromethoxyphenyl Group: This step involves the nucleophilic aromatic substitution of a suitable phenyl derivative with trifluoromethoxy groups.

    Attachment of the Sulfanylbutanol Moiety: The final step involves the coupling of the tetrazole derivative with a sulfanylbutanol precursor under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-[1-[4-(trifluoromethoxy)phenyl]tetrazol-5-yl]sulfanylbutan-2-ol undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The tetrazole ring can be reduced under specific conditions to form amines.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2S)-1-[1-[4-(trifluoromethoxy)phenyl]tetrazol-5-yl]sulfanylbutan-2-ol has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Material Science: The compound’s unique structural features make it a candidate for developing new materials with specific properties such as high thermal stability or unique electronic characteristics.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a bioactive compound.

Mechanism of Action

The mechanism of action of (2S)-1-[1-[4-(trifluoromethoxy)phenyl]tetrazol-5-yl]sulfanylbutan-2-ol involves its interaction with specific molecular targets. The trifluoromethoxyphenyl group can enhance binding affinity to certain enzymes or receptors, while the tetrazole ring can participate in hydrogen bonding and electrostatic interactions. The sulfanylbutanol moiety may contribute to the compound’s overall stability and solubility, facilitating its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-1-[1-[4-(trifluoromethyl)phenyl]tetrazol-5-yl]sulfanylbutan-2-ol
  • (2S)-1-[1-[4-(methoxy)phenyl]tetrazol-5-yl]sulfanylbutan-2-ol

Uniqueness

(2S)-1-[1-[4-(trifluoromethoxy)phenyl]tetrazol-5-yl]sulfanylbutan-2-ol is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic properties and enhances its potential interactions with biological targets. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

(2S)-1-[1-[4-(trifluoromethoxy)phenyl]tetrazol-5-yl]sulfanylbutan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N4O2S/c1-2-9(20)7-22-11-16-17-18-19(11)8-3-5-10(6-4-8)21-12(13,14)15/h3-6,9,20H,2,7H2,1H3/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBDKCELQNOZOHU-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CSC1=NN=NN1C2=CC=C(C=C2)OC(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](CSC1=NN=NN1C2=CC=C(C=C2)OC(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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